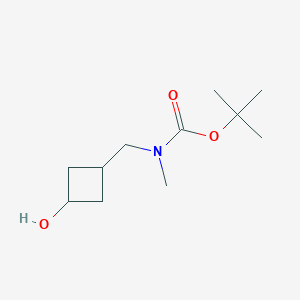
Tert-butyl ((3-hydroxycyclobutyl)methyl)(methyl)carbamate
描述
Tert-butyl ((3-hydroxycyclobutyl)methyl)(methyl)carbamate is a useful research compound. Its molecular formula is C11H21NO3 and its molecular weight is 215.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Tert-butyl ((3-hydroxycyclobutyl)methyl)(methyl)carbamate is a chemical compound with notable biological activity due to its structural features and the presence of functional groups that interact with various biological targets. This article explores its biological mechanisms, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula: C10H19NO3
- Molecular Weight: 201.26 g/mol
- Structure: The compound consists of a tert-butyl group attached to a carbamate moiety, which is further connected to a cyclobutyl ring containing a hydroxymethyl group. This unique structure contributes to its reactivity and biological significance.
The biological activity of this compound is primarily attributed to its ability to interact with enzymes and proteins through the following mechanisms:
- Covalent Bond Formation: The carbamate group can form covalent bonds with nucleophilic sites on proteins, potentially leading to inhibition or modification of their activity. This interaction is crucial in biochemical research and therapeutic applications.
- Enzyme Inhibition: The compound has shown potential as an inhibitor for various enzymes, which may be beneficial in treating diseases linked to enzyme dysregulation.
Enzyme Interaction Studies
Research indicates that this compound can inhibit specific enzymes involved in metabolic pathways. For instance, studies have demonstrated its interaction with acetylcholinesterase, which is significant for neurodegenerative disease research .
Case Studies
-
Astrocyte Protection Against Amyloid Beta:
- In vitro studies showed that this compound could protect astrocytes from toxicity induced by amyloid beta (Aβ) peptide. When astrocytes were treated with Aβ alone, cell viability dropped significantly; however, co-treatment with the compound improved cell viability, suggesting a protective effect against neurotoxicity .
- The mechanism involved a reduction in pro-inflammatory cytokines such as TNF-α, indicating potential therapeutic implications for Alzheimer's disease .
- Oxidative Stress Reduction:
Applications in Drug Discovery
Due to its biological activity, this compound is being explored as a lead compound in drug discovery for various conditions, particularly neurodegenerative diseases and metabolic disorders. Its ability to modify enzyme activity positions it as a candidate for developing new therapeutic agents .
Summary of Research Findings
| Study Focus | Findings | Implications |
|---|---|---|
| Enzyme Inhibition | Inhibits acetylcholinesterase | Potential treatment for Alzheimer's disease |
| Astrocyte Protection | Improved cell viability against Aβ toxicity | Neuroprotective agent in neurodegenerative research |
| Oxidative Stress | Reduced MDA levels in vivo | Antioxidant properties |
属性
IUPAC Name |
tert-butyl N-[(3-hydroxycyclobutyl)methyl]-N-methylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12(4)7-8-5-9(13)6-8/h8-9,13H,5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKKMFQGBTLEZTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC1CC(C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















